N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The unique structure of this compound, featuring chlorinated phenyl groups and a pyrazolo[3,4-d]pyrimidine core, contributes to its distinct chemical and biological characteristics.
Mechanism of Action
Target of Action
The compound, also known as 1-(3,4-dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its substrates and thus halting the progression of the cell cycle .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle . By inhibiting CDK2, the compound prevents the progression from the G1 phase to the S phase of the cell cycle . This results in cell cycle arrest, which can lead to apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . This indicates the compound’s potential as a potent anti-cancer agent.
Biochemical Analysis
Biochemical Properties
N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including EGFR tyrosine kinase . The nature of these interactions is primarily inhibitory, with the compound showing significant inhibitory activities .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been found to induce cell cycle arrest at the S phase with a subsequent increase in pre-G cell population in MDA-MB-468 cell line .
Molecular Mechanism
The mechanism of action of this compound is complex and involves several molecular interactions. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A molecular docking study was carried out to explain the target compounds’ potent inhibitory activity within the EGFR binding site .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with chlorinated phenyl isocyanates under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to amines.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a catalyst such as palladium.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce N-oxides.
Scientific Research Applications
N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)octanamide
- Other pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern on the phenyl rings and the pyrazolo[3,4-d]pyrimidine core. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
Biological Activity
N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the context of anticancer research. This article provides a detailed overview of its biological activity, including its biochemical properties, cellular effects, and molecular mechanisms.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C17H13Cl2N5
- Molecular Weight : 390.6 g/mol
- CAS Number : 890897-63-9
The presence of chlorinated phenyl groups enhances the compound's biological activity by influencing its interaction with various biomolecules.
This compound exhibits significant biochemical properties that contribute to its therapeutic potential:
- Enzyme Interaction : The compound has been shown to interact with key enzymes such as EGFR tyrosine kinase and other kinases involved in cancer pathways. This interaction is crucial for its potential as an anticancer agent .
- Antioxidant Activity : Studies indicate that this compound possesses antioxidant properties, which may help mitigate oxidative stress in cells .
Cellular Effects
The biological activity of this compound extends to various cellular processes:
- Cell Proliferation Inhibition : The compound demonstrates antiproliferative effects across several cancer cell lines. For instance, it has shown IC50 values ranging from 73 to 84 µg/mL against different tumor cells .
- Anti-inflammatory Effects : In vivo studies have revealed that this compound can inhibit LPS-induced TNF-alpha release in mice models, indicating its potential role in treating inflammatory diseases .
The mechanism of action for this compound involves several pathways:
- Kinase Inhibition : The compound acts as an inhibitor of several kinases involved in cancer progression. It disrupts signaling pathways essential for cell survival and proliferation .
- Gene Expression Modulation : Research indicates that it can alter gene expression profiles associated with cell cycle regulation and apoptosis .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Anticancer Activity : A study evaluated the antiproliferative effects on HepG2 (liver cancer) and HeLa (cervical cancer) cells, reporting significant inhibition rates of 54.25% and 38.44%, respectively .
- Neuroprotective Effects : Research demonstrated that the compound could reduce oxidative neurotoxicity in HT-22 cells, suggesting its potential application in neurodegenerative diseases .
- Inflammation Studies : In vivo experiments confirmed that the compound reduces microglial activation and astrocyte proliferation in LPS-injected mice brains, supporting its anti-inflammatory claims .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3N5/c18-10-2-1-3-11(6-10)24-16-13-8-23-25(17(13)22-9-21-16)12-4-5-14(19)15(20)7-12/h1-9H,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYQXFUIOSOHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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